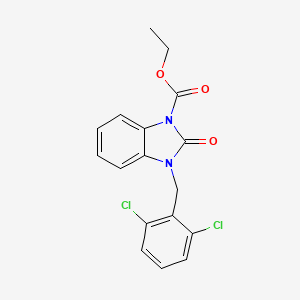![molecular formula C58H72N2O2S6 B2891507 2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 1093468-95-1](/img/structure/B2891507.png)
2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’‘]cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrrolo[3,4-c]pyrrole-1,4-dione core, which is substituted with two 2-ethylhexyl groups and two 5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’‘]cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions. The starting materials often include pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, which undergo alkylation with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with 5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl boronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction conditions usually involve the use of a solvent like tetrahydrofuran (THF) and a base such as sodium carbonate, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. For example, its interaction with proteins and nucleic acids can influence gene expression and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl)phthalate (DEHP): A widely used plasticizer with similar alkyl groups but different core structure.
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF): Another plasticizer with a different core but similar alkyl substituents.
5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester: A compound with a similar thiophene structure but different functional groups.
Uniqueness
2,5-Di-(2-ethylhexyl)-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its combination of a pyrrolo[3,4-c]pyrrole-1,4-dione core with thiophene and alkyl substituents. This unique structure imparts specific optical and electronic properties, making it valuable for applications in organic electronics and as a research tool in various scientific fields.
Properties
IUPAC Name |
2,5-bis(2-ethylhexyl)-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H72N2O2S6/c1-7-13-17-19-23-41-25-27-43(63-41)45-29-31-47(65-45)49-33-35-51(67-49)55-53-54(58(62)59(55)37-39(11-5)21-15-9-3)56(60(57(53)61)38-40(12-6)22-16-10-4)52-36-34-50(68-52)48-32-30-46(66-48)44-28-26-42(64-44)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOKMYMUKAXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=C5C(=C(N(C5=O)CC(CC)CCCC)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC)C(=O)N4CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72N2O2S6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide](/img/structure/B2891426.png)
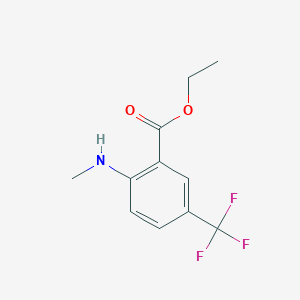
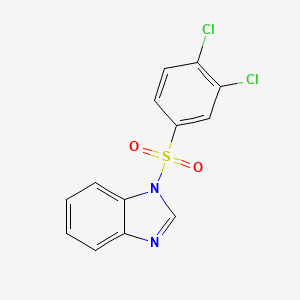
![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)
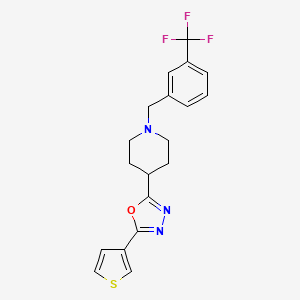
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)
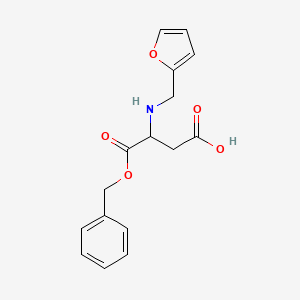
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2891441.png)
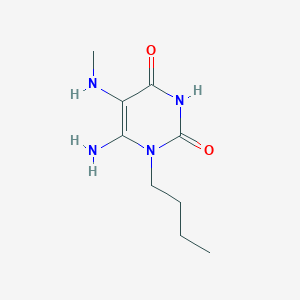

![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B2891446.png)
